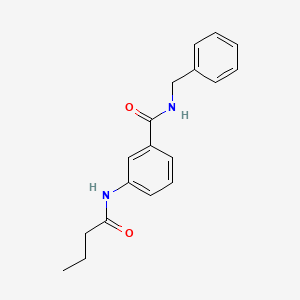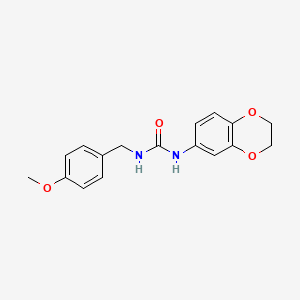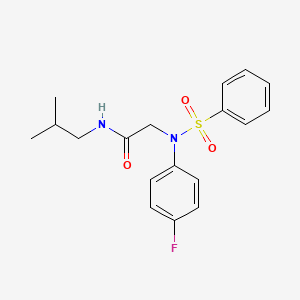![molecular formula C16H17ClN2S B4677490 N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4677490.png)
N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea
Vue d'ensemble
Description
N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea, also known as BCE, is a chemical compound that has been extensively studied for its potential use in scientific research. BCE is a thiourea derivative that is synthesized through a multistep process. BCE has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. These effects may contribute to the anticancer and antimicrobial properties of N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea.
Biochemical and Physiological Effects:
N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. Additionally, N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has several advantages for use in lab experiments. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea is a relatively stable compound that can be easily synthesized and purified. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has some limitations for use in lab experiments. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea. One area of research could focus on the development of new synthetic methods for N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea that improve yield and purity. Additionally, further studies could investigate the mechanism of action of N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea and its potential use in the treatment of various diseases. Future research could also investigate the use of N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea in combination with other compounds to enhance its effectiveness. Finally, further studies could investigate the potential use of N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea as a scaffold for the development of new drugs with improved properties.
Applications De Recherche Scientifique
N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-benzyl-3-[2-(3-chlorophenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c17-15-8-4-7-13(11-15)9-10-18-16(20)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUGNYSTVRHWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-[2-(3-chlorophenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1-allyl-1H-indol-3-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4677412.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4677421.png)

![1-(3-methylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4677451.png)
![5-{[7-methoxy-1-(methoxycarbonyl)-4,5-dihydronaphtho[2,1-b]thien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4677455.png)

![N'-[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4677459.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677470.png)
![4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid](/img/structure/B4677471.png)
![2-amino-4-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B4677476.png)
![3-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4677479.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dichlorophenyl)butanamide](/img/structure/B4677484.png)
![3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4677508.png)
